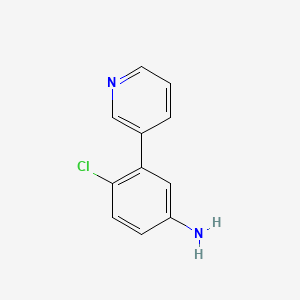
4-Chloro-3-(pyrid-3-yl)aniline
Número de catálogo B8621162
Peso molecular: 204.65 g/mol
Clave InChI: ZECCDLLQKKWPCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06900215B2
Procedure details


Tin(II) chloride (11.87 g, 62.6 mmol) and 3-(2-chloro-5-nitrophenyl)pyridine (3.53 g, 15.1 mmol) were reacted as described in Example 62 to give 4-chloro-3-(pyridin-3-yl)phenylamine (2.69 g, 87%) which was used without purification on silica: δH (360 MHz, CDCl3) 6.65-6.70 (2H, m), 7.26 (1H, dt, J 8.5 and 1.1), 7.33 (1H, dd, J 7.8 and 4.8), 7.77 (1H, dt, J 7.8 and 1.9), 8.59 (1H, dd, J 4.8 and 1.6), 8.66 (1H, d, J 1.8); m/z (ES+) 205, 207 (3:1) (M++H).

Name
3-(2-chloro-5-nitrophenyl)pyridine
Quantity
3.53 g
Type
reactant
Reaction Step One

Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.87 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
|
Name
|
3-(2-chloro-5-nitrophenyl)pyridine
|
|
Quantity
|
3.53 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1C=NC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)N)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.69 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
